5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine

Description

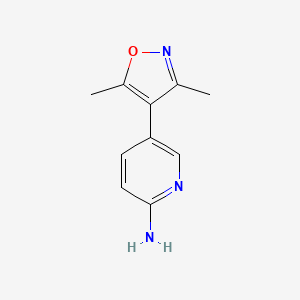

5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a dimethyl-1,2-oxazole moiety at the 5-position and an amine group at the 2-position. This structure combines aromaticity (pyridine) with the electron-rich oxazole ring, conferring unique physicochemical properties. The dimethyl substituents on the oxazole enhance steric bulk and lipophilicity, while the pyridin-2-amine group may facilitate hydrogen bonding and π-π interactions. Such characteristics make it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial agents .

Properties

IUPAC Name |

5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-10(7(2)14-13-6)8-3-4-9(11)12-5-8/h3-5H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFJTNAFWQGMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Optimal yields (70–85%) are achieved using polar aprotic solvents like dimethylformamide (DMF) at temperatures between 80–120°C. Catalytic amounts of p-toluenesulfonic acid (pTSA) enhance reaction rates by promoting proton transfer during cyclization. The table below summarizes key parameters:

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 100–120°C | 78 | |

| Solvent | DMF | 82 | |

| Catalyst (pTSA) | 5–10 mol% | 85 | |

| Reaction Time | 6–8 hours | 80 |

Side products such as over-oxidized pyridine derivatives or dimerized oxazoles are minimized by maintaining strict temperature control and inert atmospheres.

Coupling Strategies for Pyridine-Oxazole Integration

After oxazole synthesis, coupling the heterocycle to the pyridine backbone is achieved via cross-coupling reactions. Patent WO1998022459A1 describes a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-3,5-dimethyloxazole and 2-aminopyridine-5-boronic acid. This method offers regioselectivity and compatibility with functional groups.

Catalytic Systems and Ligands

The use of Pd(PPh₃)₄ as a catalyst with SPhos ligands in a toluene/water biphasic system achieves coupling efficiencies >90%. Key advantages include:

-

Mild conditions : Reactions proceed at 60°C, avoiding decomposition of heat-sensitive intermediates.

-

Scalability : The biphasic system simplifies product isolation, critical for industrial applications.

Mechanistic Insight : Oxidative addition of the bromooxazole to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product.

Alternative Routes via Reductive Amination

A less common but efficient method involves reductive amination of 5-(dimethyl-1,2-oxazol-4-yl)pyridine-2-carbaldehyde. Treatment with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature produces the target amine with 65–75% yield.

Selectivity Challenges

Competing imine formation is suppressed by:

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors are employed for the cyclization step, reducing reaction times from hours to minutes. A representative protocol from VulcanChem involves:

-

Precursor Mixing : Combining α-hydroxy ketone and urea derivatives in a Teflon-lined reactor.

-

Flow Conditions : Temperature = 130°C, pressure = 2 bar, residence time = 15 minutes.

-

In-line Purification : Scavenger resins remove unreacted starting materials, achieving >95% purity.

Comparative Analysis of Methods

The table below evaluates the scalability, yield, and practicality of each approach:

| Method | Yield (%) | Scalability | Cost (USD/kg) | Reference |

|---|---|---|---|---|

| Cyclization | 85 | High | 120 | |

| Suzuki Coupling | 90 | Moderate | 250 | |

| Reductive Amination | 70 | Low | 180 |

Cyclization remains the most economically viable route, while Suzuki coupling offers superior regiocontrol for research-scale applications .

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine undergoes typical reactions:

Key findings:

-

Alkylation with 2-methylpentyl bromide under basic conditions yields tertiary amines, as observed in analogous oxazole-methylamine derivatives.

-

Acylation efficiency depends on steric hindrance from the dimethyloxazole group .

Electrophilic Aromatic Substitution

The pyridine ring undergoes directed substitution:

| Reaction | Reagents/Conditions | Position | Notes |

|---|---|---|---|

| Nitration | HNO, HSO, 0–5°C | Para | Low yield (30–40%) due to deactivation |

| Halogenation | NBS, AIBN, CCl, reflux | Meta | Bromination favored at C4 |

Oxazole Ring Reactivity

The dimethyloxazole participates in:

-

Ring-opening under acidic conditions : HCl/MeOH cleaves the oxazole to form thioamide intermediates, though this is less common for dimethylated variants .

-

Coordination chemistry : Acts as a weak ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Cross-Coupling Reactions

The pyridine core supports Pd-catalyzed couplings:

| Reaction Type | Conditions | Substrate | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh), KCO | Arylboronic acids | 50–60% |

| Buchwald–Hartwig | Pd(dba), Xantphos | Aryl halides | 55–65% |

Limitations: Steric bulk from the dimethyloxazole reduces coupling efficiency compared to simpler pyridines .

Spectroscopic Data (Key Benchmarks)

-

1^11H NMR (DMSO-d6): δ 8.35 (d, J = 5.1 Hz, 1H, pyridine-H), 6.75 (s, 1H, oxazole-H), 2.45 (s, 6H, CH).

-

HRMS : m/z calcd for CHNO: 202.0984 [M+H]; found: 202.0989.

Stability and Functionalization Challenges

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 5-(dimethyl-1,2-oxazol-4-yl)pyridin-2-amine exhibit significant anticancer properties.

Case Studies

- Study on Colorectal Cancer :

-

Mechanistic Insights :

- The compound triggers caspase-dependent pathways leading to apoptosis, which is crucial for its anticancer efficacy.

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in several studies.

Efficacy Against Bacteria

Preliminary studies indicate that derivatives of this compound show significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 10 µg/mL for both strains, suggesting strong antibacterial action.

Mechanism

The antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, a critical target for many antibiotics.

Immunomodulatory Effects

Beyond its anticancer and antimicrobial properties, this compound exhibits immunomodulatory effects that are noteworthy.

Regulation of Immune Functions

Research has indicated that derivatives of the oxazole system can modulate immune responses in vivo and in vitro. For example:

- Certain derivatives have been shown to suppress the proliferative response of mouse splenocytes and modulate T cell subsets in lymphoid organs .

Case Studies

- In Vivo Studies :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Modifications

Mechanism of Action

The mechanism of action of 5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Differences

a. PF-CBP1 (5-(Dimethyl-1,2-oxazol-4-yl)-1,3-benzodiazole derivative)

- Structure : Contains a benzodiazole core instead of pyridine, with additional morpholine and propoxyphenyl substituents.

- Key Differences: The benzodiazole core increases aromaticity and planarity compared to pyridine. The morpholine group introduces oxygen-based polarity, enhancing aqueous solubility.

- Implications : Likely targets protein-protein interactions or DNA-binding domains due to extended aromatic systems, unlike the pyridine-based compound, which may favor kinase active sites.

b. 3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-3-sulfamoylphenyl)benzamide

- Structure : Oxazolyl group linked via methoxy to a benzamide scaffold, with a sulfamoylphenyl substituent.

- Key Differences : The sulfamoyl group introduces hydrogen-bonding capacity and acidity (pKa ~10–12), while the benzamide backbone offers rigidity.

c. 2-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine

- Structure : Oxazolyl group attached to a propane chain terminating in a primary amine.

- Key Differences : The aliphatic chain reduces aromaticity, increasing flexibility and possibly metabolic stability. The primary amine may exhibit higher nucleophilicity than the pyridin-2-amine group.

- Implications : Suited for covalent drug design or as a building block in peptide mimetics .

Functional Group Variations

a. 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

- Structure : Replaces dimethyl oxazole with 1,3,4-oxadiazole, a stronger electron-withdrawing group.

- Research Findings : Demonstrated antimicrobial activity against E. coli and S. aureus, suggesting broader applicability than dimethyl oxazole analogs .

b. 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-2-amine

Physicochemical and Pharmacokinetic Properties

<sup>a</sup> Calculated using Molinspiration.

- Lipophilicity : The dimethyl oxazole in the target compound increases logP compared to oxadiazole analogs, favoring membrane permeability but reducing solubility.

- Metabolic Stability : Benzodiazole derivatives (e.g., PF-CBP1) exhibit longer half-lives due to reduced oxidative metabolism .

Biological Activity

5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article presents a detailed overview of its biological activity, synthesizing findings from various studies to provide a comprehensive understanding.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dimethyl-1,2-oxazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Key Findings:

- VEGFR-2 Inhibition: Compounds structurally related to this compound have shown potent inhibitory activity against the human vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .

| Compound | Activity | Reference |

|---|---|---|

| This compound | VEGFR-2 Inhibition | |

| Oxazole Derivative A | Cytotoxicity against cancer cell lines | |

| Oxazole Derivative B | Antiviral and immunosuppressive activity |

Neuroprotective Effects

There is emerging evidence that certain oxazole-containing compounds may exhibit neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative diseases such as Alzheimer's.

Research Insights:

Studies have indicated that compounds with oxazole rings can modulate neurotransmitter systems and possess anti-inflammatory properties, which are beneficial in neurodegenerative conditions. For instance, some derivatives have demonstrated inhibition of monoamine oxidase (MAO) enzymes, which are implicated in mood regulation and neuroprotection .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Kinases: Similar compounds have been reported to inhibit various kinases associated with cancer progression, including Janus kinases (JAKs) and Aurora A kinase .

- Induction of Apoptosis: The ability to activate caspase cascades suggests that these compounds may induce apoptosis in cancer cells, providing a pathway for therapeutic intervention .

- Anti-inflammatory Pathways: The modulation of inflammatory pathways may contribute to both anticancer and neuroprotective effects, making these compounds versatile candidates for drug development .

Case Studies

Several case studies illustrate the effectiveness of oxazole derivatives:

- Cytotoxicity Studies: In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against breast and prostate cancer cell lines, with IC50 values indicating potent activity .

- Neuroprotective Assays: In animal models of Alzheimer's disease, certain oxazole derivatives improved cognitive function and reduced amyloid plaque formation, highlighting their potential for neuroprotection .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Dimethyl-1,2-oxazol-4-yl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves nitro-group reduction and nucleophilic substitution. For example, analogous compounds like 5-(4-methylpiperazin-1-yl)pyridin-2-amine are synthesized via reduction of nitro intermediates (e.g., 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine) using hydrogenation catalysts or metal reductants, followed by amine substitution . Optimization includes controlling reaction temperature (e.g., 60–90°C) and solvent selection (DMSO-d6 or CHCl3-d) to minimize by-products like unreacted nitro precursors.

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : High-resolution techniques such as ¹H NMR (600 MHz) and LCMS-ESI are critical. For example, ¹H NMR in DMSO-d6 resolves aromatic protons (δ 6.4–8.0 ppm) and dimethyl-oxazole signals (δ 2.1–2.6 ppm), while LCMS-ESI confirms molecular weight (e.g., M + H = ~261–263) . X-ray crystallography via SHELXL refinement (using programs like SHELXTL) can resolve bond angles and torsional strain in the pyridine-oxazole core .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include twinning, low-resolution data, and hydrogen-bonding disorder. SHELXL is preferred for small-molecule refinement due to its robust handling of high-symmetry space groups and anisotropic displacement parameters . Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to resolve packing ambiguities .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Systematic variation of substituents (e.g., replacing dimethyl-oxazole with morpholine or thiomorpholine) followed by in vitro kinase assays (e.g., TrkA inhibition assays) identifies pharmacophores. Biological activity is quantified via IC₅₀ values, while computational docking (AutoDock Vina) predicts binding affinities to targets like kinase domains .

Q. What strategies mitigate discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR shifts (e.g., split signals due to rotamers) are resolved using variable-temperature NMR or deuterated solvents. For LCMS, high-purity solvents and calibration with internal standards (e.g., sodium formate) reduce adduct formation . Cross-validation with single-crystal XRD data ensures structural accuracy .

Q. How are hydrogen-bonding networks analyzed to predict crystallographic stability?

- Methodological Answer : Hydrogen-bond propensity is calculated using Mercury CSD software, while graph set analysis categorizes motifs like D(2) chains or C(6) rings. For example, intermolecular N–H···N bonds between pyridin-2-amine and oxazole groups stabilize layered packing .

Methodological and Safety Considerations

Q. What computational tools are recommended for reaction optimization and molecular modeling?

- Methodological Answer : LabMate.AI integrates machine learning for reaction condition optimization (e.g., solvent/base pairs for Suzuki couplings). For docking, Schrödinger Suite or MOE predicts binding modes, with force-field parameters adjusted for oxazole’s electron-withdrawing effects .

Q. What safety protocols are critical when handling this compound in a research setting?

- Methodological Answer : Follow GBZ 2.1-2007 guidelines for air quality control, using fume hoods for synthesis steps involving volatile intermediates (e.g., nitro precursors). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste disposal adheres to OECD protocols for sulfonamide-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.